BenchChemオンラインストアへようこそ!

IPN60090 dihydrochloride

In Vivo Xenograft Comparative Efficacy Target Engagement

IPN60090 dihydrochloride (IACS-6274) is the superior GLS1 inhibitor for in vivo oncology research, overcoming PK/solubility limits of earlier compounds like BPTES and CB-839. Its optimized profile enables robust, long-term target engagement in xenograft models at lower doses, ensuring reliable, cost-effective efficacy and combination studies. Ideal for investigating glutamine metabolism in NSCLC, ovarian cancer, and T-cell function.

Molecular Formula C24H29Cl2F3N8O3
Molecular Weight 605.4 g/mol
Cat. No. B8118261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIPN60090 dihydrochloride
Molecular FormulaC24H29Cl2F3N8O3
Molecular Weight605.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F.Cl.Cl
InChIInChI=1S/C24H27F3N8O3.2ClH/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2;;/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36);2*1H/t15-;;/m1../s1
InChIKeyMREGZVYRKYDENT-QCUBGVIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IPN60090 Dihydrochloride: GLS1 Inhibitor with Proven PK Advantages and Preclinical Activity


IPN60090 dihydrochloride is a potent, orally bioavailable, and highly selective inhibitor of glutaminase 1 (GLS1; IC50 = 31 nM) with no activity observed against GLS2 [1]. Developed through a medicinal chemistry campaign at MD Anderson Cancer Center, IPN60090 (also known as Compound 27 or IACS-6274) was advanced to Phase 1 clinical trials (NCT03894540) based on its optimized physicochemical and pharmacokinetic profile, which was engineered to overcome the metabolic and solubility liabilities of earlier GLS1 inhibitors such as BPTES and CB-839 [2]. The dihydrochloride salt form (CAS 2102101-72-2) is the preferred form for research use, offering enhanced aqueous solubility for in vitro and in vivo studies.

Why IPN60090 Dihydrochloride is Not Interchangeable with Other GLS1 Inhibitors


GLS1 inhibitors, while sharing a common target, exhibit profound differences in potency, isoform selectivity, and especially pharmacokinetic (PK) behavior that critically affect their utility in translational research. Many early GLS1 inhibitors, including the widely used tool compound BPTES, suffer from poor aqueous solubility and high metabolic clearance, severely limiting in vivo exposure and confounding efficacy studies [1]. Even the clinically advanced inhibitor CB-839 (telaglenastat) requires high oral doses (e.g., 250 mg/kg BID in mice) to achieve target engagement, reflecting suboptimal PK [1]. IPN60090 was specifically designed to address these limitations through a strategic fluorine substitution and heterocycle optimization that dramatically improves microsomal stability and oral bioavailability [1]. Consequently, substituting IPN60090 with another GLS1 inhibitor without accounting for these distinct PK and solubility profiles will result in non-comparable experimental outcomes, particularly in long-term in vivo studies where sustained target coverage is essential.

Quantitative Differential Evidence for IPN60090 Dihydrochloride


In Vivo Efficacy and Potency Advantage Over Clinical-Stage GLS1 Inhibitor CB-839

IPN60090 demonstrates equivalent in vivo target engagement and anti-tumor efficacy to the Phase 3 clinical compound CB-839 (telaglenastat) but at a 2.5-fold lower oral dose [1]. This dose reduction is a direct consequence of IPN60090's superior pharmacokinetic properties, allowing for more convenient and cost-effective in vivo experimental designs. The head-to-head comparison was conducted in an H2122 non-small cell lung cancer cell line-derived xenograft mouse model, a standard preclinical system for GLS1 dependency studies.

In Vivo Xenograft Comparative Efficacy Target Engagement Non-Small Cell Lung Cancer

Improved Microsomal Stability and Solubility Profile Compared to BPTES and CB-839

IPN60090 (Compound 27) exhibits a vastly improved in vitro profile compared to the prototypical GLS1 inhibitors BPTES (Compound 2) and CB-839 (Compound 4) [1]. The original lead compounds were plagued by high intrinsic clearance and extremely low aqueous solubility, which are primary drivers of poor in vivo exposure. IPN60090 achieves a human microsomal intrinsic clearance (Clint) of just 0.7 mL/min/kg and a thermodynamic solubility of 40 µM, representing a transformative improvement that enables the high and sustained oral exposures required for robust in vivo pharmacology.

Microsomal Stability Aqueous Solubility ADME Lead Optimization

Absolute Selectivity for GLS1 Over GLS2

IPN60090 is a highly selective inhibitor of GLS1, with no observable activity against the related glutaminase isoform GLS2 at concentrations up to 10 µM [1]. This exquisite isoform selectivity is critical for mechanistic studies, as GLS2 plays distinct roles in normal tissue physiology and its inhibition can confound the interpretation of anti-tumor effects. While other GLS1 inhibitors like CB-839 and UPGL00004 are also described as selective for GLS1, IPN60090's absolute selectivity (>300-fold based on GLS1 IC50 of 31 nM and no inhibition of GLS2 at 10,000 nM) is explicitly documented in the primary literature.

Isoform Selectivity GLS2 Target Specificity Metabolic Reprogramming

Favorable Polypharmacology and Safety Profile

IPN60090 was subjected to a comprehensive panel of selectivity assays to de-risk potential off-target toxicities [1]. The compound showed no significant inhibition of the hERG potassium channel, a common predictor of cardiac liability. Furthermore, it was screened against an 80-member CEREP panel of ion channels and receptors, and a 97-member DiscoverX kinase panel, and no significant activities were observed [1]. This clean in vitro profile, while not a direct comparator to other GLS1 inhibitors in this study, provides critical supporting evidence for IPN60090's suitability as a high-quality chemical probe and its advancement into clinical trials.

Polypharmacology CEREP Panel Kinase Selectivity hERG Safety Pharmacology

Definitive Application Scenarios for IPN60090 Dihydrochloride


Long-Term In Vivo Efficacy Studies in Solid Tumor Xenograft Models

IPN60090 dihydrochloride is ideally suited for long-term (e.g., 30-day) in vivo efficacy studies in mouse xenograft models of GLS1-dependent cancers, such as non-small cell lung cancer (NSCLC) and ovarian cancer [1]. Its excellent oral bioavailability and sustained plasma exposure, demonstrated by equivalent efficacy to CB-839 at a 2.5-fold lower dose [1], ensures robust and consistent target engagement over the entire study period. This reliability reduces the need for excessively high and frequent dosing, lowering overall compound costs and minimizing stress on the animals, which is critical for generating reproducible, high-quality efficacy data.

Mechanistic Studies of Tumor Metabolism and Immunometabolism

The absolute selectivity of IPN60090 for GLS1 over GLS2 and its clean polypharmacology profile, confirmed against panels of ion channels, receptors, and kinases [1], make it the tool compound of choice for dissecting the specific role of GLS1 in tumor metabolism and T-cell function. Researchers can confidently use IPN60090 to induce a state of glutamine metabolism blockade without confounding off-target activities, enabling precise interpretation of downstream effects on the tricarboxylic acid (TCA) cycle, glutathione synthesis, and immune cell activation in the tumor microenvironment.

Development and Validation of GLS1-Targeted Combination Therapies

Given its robust single-agent activity and favorable PK profile, IPN60090 is an optimal partner for preclinical combination studies. The original discovery paper provides a validated proof-of-concept, demonstrating that combining IPN60090 with the dual TORC1/2 inhibitor TAK-228 resulted in an 85% tumor growth inhibition, a significant improvement over the 28% and 41% inhibitions observed with the single agents, respectively [1]. This established combination benefit makes IPN60090 a valuable tool for researchers seeking to identify and validate new synergistic drug partners targeting glutamine metabolism in cancer.

Pharmacodynamic and Biomarker Studies

The validated in vivo target engagement of IPN60090, as measured by a dose-dependent decrease in the tumor glutamate-to-glutamine ratio [1], provides a clear and quantifiable pharmacodynamic (PD) biomarker for GLS1 inhibition. This allows researchers to directly correlate drug exposure with biochemical effect, optimizing dosing regimens and establishing exposure-response relationships. The dihydrochloride salt's enhanced solubility [1] facilitates the preparation of accurate dosing solutions, ensuring consistent and reliable delivery for such precise PD studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for IPN60090 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.